molecular formula C4H7FO B1304768 3-Fluoro-2-butanone CAS No. 814-79-9

3-Fluoro-2-butanone

Cat. No. B1304768
CAS RN: 814-79-9
M. Wt: 90.1 g/mol
InChI Key: LJOQCXPELWJBRK-UHFFFAOYSA-N
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Description

3-Fluoro-2-butanone is a chemical compound that is part of the fluoroalkanone family. While the provided papers do not directly discuss 3-Fluoro-2-butanone, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated compounds, which can be extrapolated to understand 3-Fluoro-2-butanone.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. For instance, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes involves the elimination of HCl from chloro-fluoro-methoxy-methylcyclopropane at elevated temperatures, yielding high yields of the dienes, which can undergo further cycloaddition reactions . Similarly, the synthesis of 4-fluoro-2(5H)-furanones from 2,3-allenoates using Selectfluor under different conditions demonstrates the selectivity and efficiency of fluorination reactions . These methods could potentially be adapted for the synthesis of 3-Fluoro-2-butanone by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine. For example, the stereospecific synthesis of cis- and trans-fluoro-2-t-butyl-4-cyclohexanones shows how the introduction of fluorine affects the conformation of cyclohexanone derivatives . The study of 3-fluoro-3-methyl-2-butanone and 1-fluoro-3,3-dimethyl-2-butanone using NMR and DFT calculations reveals the solvent-dependent conformational isomerism and the effect of methyl substitution on the conformational equilibrium . These findings suggest that the molecular structure of 3-Fluoro-2-butanone would also be sensitive to such electronic and steric effects.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. The hydrolysis of 3-hydroperfluoro-2-butanone to produce 3-hydroperfluoro-2-butanone in high yield, and its subsequent reactions to form different fluorinated products, illustrates the reactivity of such ketones . The synthesis and copolymerization of fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates show the potential of fluorinated compounds in polymer chemistry . The nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, with hard and soft nucleophiles demonstrate the versatility of fluorinated compounds in organic synthesis . These examples provide insights into the types of reactions that 3-Fluoro-2-butanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of the fluorine atom. The studies on the conformational isomerism of fluorinated butanones and the synthesis of trifluoromethylated compounds highlight the impact of fluorine on the properties of these molecules. The presence of fluorine can enhance lipophilicity, bioavailability, and reactivity, which are important considerations for the application of 3-Fluoro-2-butanone in various fields.

Scientific Research Applications

Molecular Structure and Reactivity

Research by Tormena, Rittner, and Abraham (2002) investigates the impact of a methyl group on the conformational isomerism of 3-fluoro-3-methyl-2-butanone and related compounds through NMR, IR, and theoretical studies. The findings indicate that introducing a methyl group adjacent to the fluorine atom significantly shifts the conformational equilibrium towards the trans rotamer, contrasting the effect when the methyl group is at the α-carbon, further from the fluorine atom (Tormena, Rittner, & Abraham, 2002).

Synthesis Applications

Lee et al. (2007) developed a highly efficient synthesis method for 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT), a radiolabeled compound used in PET imaging, utilizing nucleophilic fluorination catalyzed by a protic solvent. This method significantly improves the radiochemical yield, demonstrating the potential of 3-Fluoro-2-butanone derivatives in medical imaging and diagnostic applications (Lee et al., 2007).

Biotechnological Production

Chen et al. (2015) explored the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone, an important commodity chemical, from glucose. By manipulating the native 2,3-butanediol synthesis pathway and optimizing culture conditions, they achieved significant titers of 2-butanone, laying a foundation for efficient biological production processes (Chen et al., 2015).

Material Science and Separation Technologies

Xue et al. (2015) highlighted the use of 3-Fluoro-2-butanone derivatives in the development of rare earth metal-organic frameworks (MOFs) with tunable pore sizes for selective adsorption kinetics-based separation of gases and vapors. This innovative approach demonstrates the material science applications of fluoro-organic compounds in enhancing separation processes and molecular sieving (Xue et al., 2015).

Safety And Hazards

3-Fluoro-2-butanone is classified as Acute Tox. 3 Oral according to GHS06 . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is non-combustible and is considered a toxic hazardous material causing chronic effects .

properties

IUPAC Name

3-fluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c1-3(5)4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQCXPELWJBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379038
Record name 3-fluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-butanone

CAS RN

814-79-9
Record name 3-fluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CF Tormena, R Rittner… - Journal of physical …, 2002 - Wiley Online Library
… In fluoroacetone (FA),4 the trans rotamer predominates over the cis rotamer only in solvents of low polarity (CCl4, CS2 and CDCl3), whereas for 3-fluoro-2butanone (FB)7 the trans …
Number of citations: 20 onlinelibrary.wiley.com
B Modarai, E Khoshdel - The Journal of Organic Chemistry, 1977 - ACS Publications
… leaving the chlorine intact and giving 3-chloro3-fluoro-2-butanone (lc) together with some biacetyl. … lc was also obtained in poor yield by the chlorination of 3-fluoro-2-butanone using JV-…
Number of citations: 19 pubs.acs.org
D Butina, M Hudlicky - Journal of Fluorine Chemistry, 1980 - Elsevier
… Condensation of 3-fluoro-2-butanone with alkyl diethylphosphonoacetates was carried out analogously to the literature [ll] and is exemplified by the synthesis of 5a. To a suspension of …
Number of citations: 14 www.sciencedirect.com
D Butina - 1975 - vtechworks.lib.vt.edu
… A long-range coupling was observed in fluorine nmr spectrum of 3-fluoro-2-butanone. From … Ethyl 2-chloro-4-fluoro-3-methyl-2-pentenoate was prepared from 3-fluoro-2-butanone and …
Number of citations: 2 vtechworks.lib.vt.edu
JT Welch, KW Seper - The Journal of Organic Chemistry, 1988 - ACS Publications
Fluoroacetone imines of cyclohexylamine, valinol O-methyl ether, and phenylalaninol O-methyl ether and 2-fluorocyclohexanone imines of cyclohexylamine and phenylalaninol O-…
Number of citations: 100 pubs.acs.org
GR Newkome, JD Sauer, SK Staires - The Journal of Organic …, 1977 - ACS Publications
… leaving the chlorine intact and giving 3-chloro3-fluoro-2-butanone (lc) together with some biacetyl. … lc was also obtained in poor yield by the chlorination of 3-fluoro-2-butanone using JV-…
Number of citations: 14 pubs.acs.org
PK Mohanta, TA Davis, JR Gooch… - Journal of the American …, 2005 - ACS Publications
The effect of Ti-based Lewis acids on the reduction of α-fluoropropiophenone was examined to determine whether chelation control could be used to direct the diastereoselectivity of …
Number of citations: 49 pubs.acs.org
M Borgini, P Wipf - Tetrahedron, 2022 - Elsevier
… More than ten years later, Butina described the synthesis of 4-fluoroisoleucine as mixture of diastereomers, starting from 3-fluoro-2-butanone [12]. These authors also confirmed the lack …
Number of citations: 1 www.sciencedirect.com

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